
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The methoxymethyl group can be introduced via a methoxymethylation reaction, often using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be employed to modify the pyrrole ring or the oxazolidinone moiety.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases to facilitate the replacement of the methoxymethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can lead to partially or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one: The stereoisomer of the compound with similar properties but different biological activity.
3-pyrrol-1-yl-1,3-oxazolidin-2-one: Lacks the methoxymethyl group, leading to different reactivity and applications.
5-(methoxymethyl)-1,3-oxazolidin-2-one: Lacks the pyrrole ring, affecting its chemical behavior and uses.
Uniqueness
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is unique due to the presence of both the pyrrole and oxazolidinone rings, as well as the methoxymethyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-8-6-11(9(12)14-8)10-4-2-3-5-10/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
RWCYHUWSHCXNRR-MRVPVSSYSA-N |
Isomerische SMILES |
COC[C@H]1CN(C(=O)O1)N2C=CC=C2 |
Kanonische SMILES |
COCC1CN(C(=O)O1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


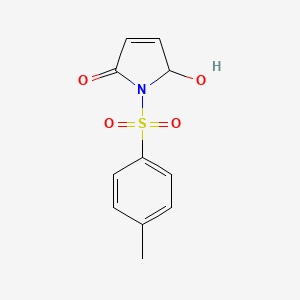
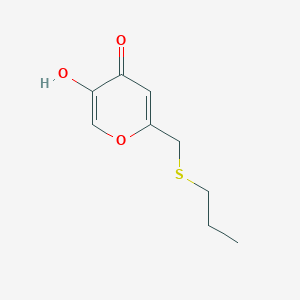
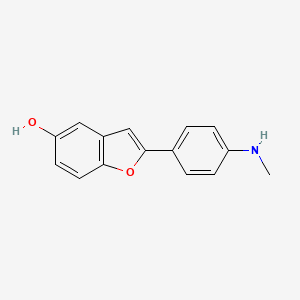
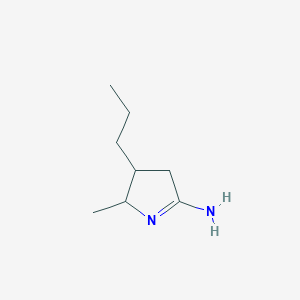
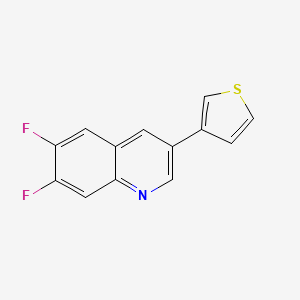
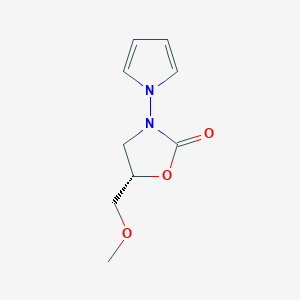
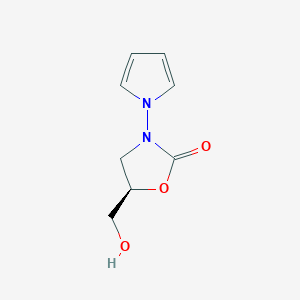
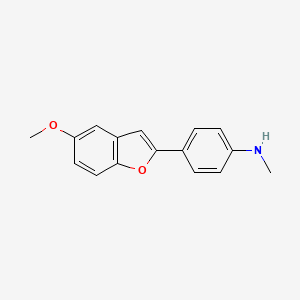
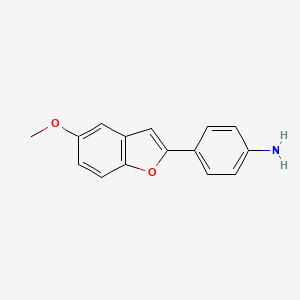
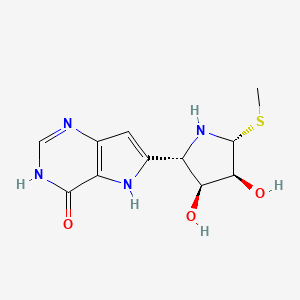
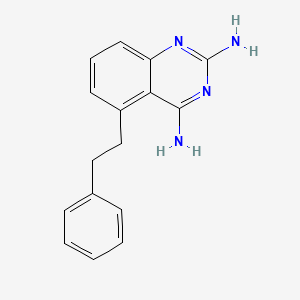
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)
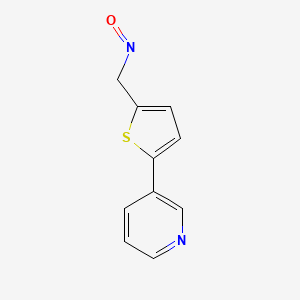
![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
